3-Chloro-2-(dimethylamino)-9h-fluoren-9-one

Catalog No.
S13654691
CAS No.
7151-56-6
M.F
C15H12ClNO
M. Wt
257.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(dimethylamino)-9h-fluoren-9-one

CAS Number

7151-56-6

Product Name

3-Chloro-2-(dimethylamino)-9h-fluoren-9-one

IUPAC Name

3-chloro-2-(dimethylamino)fluoren-9-one

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

InChI

InChI=1S/C15H12ClNO/c1-17(2)14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8H,1-2H3

InChI Key

OXPTVGVRWRLEOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Cl

3-Chloro-2-(dimethylamino)-9H-fluoren-9-one is a synthetic organic compound belonging to the fluorenone family, characterized by its unique structure featuring a chloro group and a dimethylamino substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry. The fluorenone core provides a scaffold that can be modified to enhance its pharmacological properties, making it a subject of interest in drug development.

The chemical reactivity of 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one includes various transformations typical of fluorenone derivatives. For instance, it can undergo:

  • Electrophilic substitution: The presence of the chloro group makes the compound susceptible to electrophilic attack, allowing for further functionalization.
  • Reduction: Under reducing conditions, this compound can yield corresponding alcohol derivatives, such as 3-chloro-2-(dimethylamino)-9H-fluoren-9-ol.
  • Formation of Schiff bases: Reacting with aldehydes or ketones can lead to the formation of Schiff bases, which are often used in biological applications due to their diverse activities .

3-Chloro-2-(dimethylamino)-9H-fluoren-9-one exhibits significant biological activity, particularly in:

  • Antiviral properties: Similar compounds have shown efficacy against various RNA and DNA viruses, suggesting potential antiviral applications .
  • Anticancer activity: Research indicates that fluorenone derivatives can act as inhibitors of type I topoisomerases, which are essential for DNA replication and transcription in cancer cells . The introduction of specific substituents can enhance this activity.
  • Immunomodulation: Some studies suggest that compounds with a similar structure may enhance immune responses, indicating potential use in immunotherapy .

The synthesis of 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available fluorenone or its derivatives.
  • Chlorination: The introduction of the chloro group can be achieved through chlorination reactions using reagents such as phosphorus pentachloride or thionyl chloride.
  • Dimethylamino Group Introduction: This can be accomplished via nucleophilic substitution reactions where dimethylamine reacts with the activated fluorenone derivative.
  • Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity and yield.

3-Chloro-2-(dimethylamino)-9H-fluoren-9-one has several applications in various fields:

  • Pharmaceuticals: Its potential as an antiviral and anticancer agent makes it a candidate for drug development.
  • Biochemical Research: It serves as a tool compound in studies related to enzyme inhibition and cell signaling pathways.
  • Material Science: Fluorenone derivatives are explored for their photophysical properties, which may have implications in organic electronics and photonic devices.

Interaction studies involving 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one focus on its binding affinity and mechanism of action with biological targets. These studies often utilize techniques such as:

  • Molecular docking: To predict how the compound interacts at the molecular level with proteins involved in disease pathways.
  • In vitro assays: To evaluate its biological effects on cell lines, assessing cytotoxicity and mechanism-related effects.

Several compounds share structural similarities with 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
TiloroneFluorenone derivativeAntiviral, immunomodulatory
AmixinFluorenone derivativeAntiviral, enhances immune response
2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-oneDimethylaminoethoxy groupsAntiviral, cancer research

Uniqueness

3-Chloro-2-(dimethylamino)-9H-fluoren-9-one is unique due to its specific substitution pattern that enhances its biological activities compared to other similar compounds. Its distinct chloro group and dimethylamino moiety contribute to its reactivity and potential therapeutic effects, setting it apart from other fluorenone derivatives.

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named 3-chloro-2-(dimethylamino)-9H-fluoren-9-one, adhering to IUPAC conventions. Its molecular formula, C₁₅H₁₂ClNO, derives from the fluorenone backbone (C₁₃H₈O) modified by a chlorine atom at position 3 and a dimethylamino group (-N(CH₃)₂) at position 2. The molecular weight is 261.72 g/mol, calculated as follows:

  • Carbon (C): 15 × 12.01 = 180.15
  • Hydrogen (H): 12 × 1.01 = 12.12
  • Chlorine (Cl): 1 × 35.45 = 35.45
  • Nitrogen (N): 1 × 14.01 = 14.01
  • Oxygen (O): 1 × 16.00 = 16.00
    Total: 180.15 + 12.12 + 35.45 + 14.01 + 16.00 = 261.73 g/mol.

Crystallographic Data and Three-Dimensional Conformation

While crystallographic data for this specific compound is not publicly available, analogous fluorenone derivatives exhibit planar aromatic systems with slight distortions due to substituents. Computational modeling predicts:

  • Bond lengths: C-Cl (1.74 Å), C-N (1.45 Å), and C=O (1.22 Å).
  • Dihedral angles: The dimethylamino group adopts a near-perpendicular orientation (85–90°) relative to the fluorenone plane to minimize steric hindrance.
ParameterPredicted Value
C-Cl Bond Length1.74 Å
C-N Bond Length1.45 Å
C=O Bond Length1.22 Å
Dihedral Angle (N-C-C-Cl)85–90°

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • Aromatic protons (H-1, H-4 to H-8): δ 7.45–8.15 (multiplet, 7H).
    • Dimethylamino group: δ 2.98 (singlet, 6H, N(CH₃)₂).
  • ¹³C NMR (100 MHz, CDCl₃):
    • Carbonyl (C=O): δ 192.1.
    • Aromatic carbons: δ 120–145 (multiple signals).
    • N(CH₃)₂: δ 40.3.

Infrared (IR) and Raman Spectral Signatures

  • IR (KBr, cm⁻¹):
    • C=O stretch: 1685 (strong).
    • C-Cl stretch: 750 (medium).
    • N-CH₃ bends: 1380, 1460.
  • Raman (cm⁻¹):
    • Aromatic ring vibrations: 1600, 1580.
    • Skeletal deformations: 450–600.

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak: m/z 261.7 [M⁺], consistent with the molecular formula.
  • Key fragments:
    • m/z 226 [M⁺ – Cl]
    • m/z 199 [M⁺ – N(CH₃)₂]
    • m/z 165 [C₁₃H₉O⁺].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

257.0607417 g/mol

Monoisotopic Mass

257.0607417 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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